4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride

Descripción general

Descripción

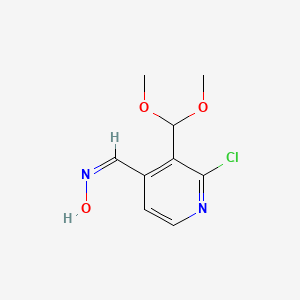

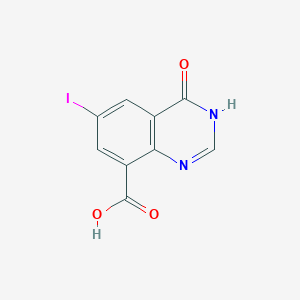

“4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride” is a chemical compound with the molecular formula C10H9ClF3N3 and a molecular weight of 263.65 . It is used for research purposes .

Molecular Structure Analysis

The SMILES string of “4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride” is FC(F)(F)C1=C(N=CC=C2NN)C2=CC=C1.Cl . This string represents the structure of the molecule in a linear format.

Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents : One study explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives using 4-hydrazino-8-(trifluoromethyl)quinoline. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results in this area (Holla et al., 2006).

Investigation of Antibacterial and Antituberculosis Properties : Another research synthesized new quinoline derivatives starting from 2-trifluoromethyl aniline, which included the key scaffold 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline. These derivatives demonstrated significant antibacterial and antituberculosis activities (Eswaran et al., 2010).

Development of Anticancer Agents : A study focused on the synthesis of new pyrazole, triazole, and thiazolidine-pyrimido[4,5-b]quinoline derivatives. These compounds exhibited potent antitumor activity, highlighting their potential in cancer research (Abu‐Hashem & Aly, 2012).

Synthesis of Schiff Bases for Structural Studies : Research into the molecular structures of Schiff base compounds derived from 4-hydrazinyl-8-(trifluoromethyl)quinoline was conducted. These studies included crystallography and theoretical analyses, contributing to the understanding of molecular interactions and shapes (Jasinski et al., 2010).

Development of Water-Soluble Antiglaucoma Agents : A study synthesized water-soluble aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties. These compounds showed efficiency in inhibiting carbonic anhydrase, a key enzyme in eye physiology, and demonstrated potential as intraocular pressure-lowering agents (Borrás et al., 1999).

Safety And Hazards

“4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride” is classified as Acute Tox. 3 Oral . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Propiedades

IUPAC Name |

[8-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-3-1-2-6-8(16-14)4-5-15-9(6)7;/h1-5H,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMYLQINXDADBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656584 | |

| Record name | 4-Hydrazinyl-8-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride | |

CAS RN |

1171001-63-0 | |

| Record name | 4-Hydrazinyl-8-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1417801.png)

![2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417804.png)

![8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417806.png)

![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417815.png)

![1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417817.png)

![N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1417819.png)